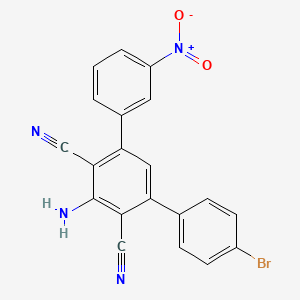

2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile

Description

2-Amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile is a biphenyl derivative featuring a central benzene ring substituted with amino, bromophenyl, and nitrophenyl groups. This compound belongs to a broader class of 2-amino-benzene-1,3-dicarbonitrile derivatives, which are characterized by their electron-deficient aromatic cores and functionalized substituents. Such compounds are of interest in materials science, catalysis, and medicinal chemistry due to their tunable electronic properties and diverse reactivity . The bromophenyl and nitrophenyl substituents in this derivative likely influence its electronic behavior, solubility, and intermolecular interactions, making it distinct from simpler analogs.

Properties

IUPAC Name |

2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11BrN4O2/c21-14-6-4-12(5-7-14)16-9-17(19(11-23)20(24)18(16)10-22)13-2-1-3-15(8-13)25(26)27/h1-9H,24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAIKGAIPFZQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One possible route could be:

Nitration: Introduction of a nitro group to an aromatic ring using concentrated nitric acid and sulfuric acid.

Bromination: Introduction of a bromine atom to the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Amination: Introduction of an amino group through a reaction with ammonia or an amine.

Formation of Dicarbonitrile: Introduction of nitrile groups through a reaction with cyanogen bromide or other nitrile-forming reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. The use of catalysts, optimized reaction conditions, and purification techniques like recrystallization or chromatography are common.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially converting the amino group to a nitro group or other oxidized forms.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Substitution: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

- Antitumor Activity : Research indicates that derivatives of this compound show strong cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives inhibit the growth of cancer cells by targeting specific tyrosine kinase receptors, such as EGFR and VEGFR-2, which are crucial for tumor proliferation and angiogenesis .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in cancer progression. For example, it has shown potential as a selective inhibitor of tyrosine kinases, which play a pivotal role in signaling pathways that regulate cell division and survival .

Case Studies

- Antitumor Mechanism : A study conducted on a derivative of this compound revealed that it significantly inhibited the proliferation of cancer cells by inducing apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Tyrosine Kinase Inhibition : Another research highlighted its effectiveness in inhibiting EGFR and VEGFR-2 kinases. The docking studies provided insights into how these compounds interact with the active sites of these enzymes, leading to a decrease in their activity compared to standard inhibitors like Sorafenib .

Structure-Activity Relationship (SAR)

The structural modifications on the benzene rings significantly influence the biological activity of the compound. For instance:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows it to participate in various interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Substituted Benzene-1,3-dicarbonitrile Derivatives

Key structural analogs include:

Key Differences :

- Electron-Withdrawing Groups : The 4-bromophenyl and 3-nitrophenyl substituents in the target compound introduce strong electron-withdrawing effects, which may reduce its electron density compared to analogs with methyl or methoxy groups .

Physicochemical Properties

- Solubility : The nitro and bromo groups in the target compound likely reduce solubility in polar solvents compared to methyl- or methoxy-substituted analogs .

- Thermal Stability : Bromophenyl and nitrophenyl groups may enhance thermal stability, as seen in related brominated heterocycles synthesized via IRMOF-3/GO/CuFe₂O₄ .

Biological Activity

2-Amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multiple steps, including the reaction of substituted anilines with carbonitriles under specific conditions. The synthetic pathway often utilizes methods such as refluxing in organic solvents or employing catalytic systems to enhance yields and purity.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

1. Antimicrobial Activity

Research has demonstrated that derivatives of similar structures possess significant antimicrobial properties. For instance, thiazole derivatives related to this compound have shown promising results against various bacterial strains. A study indicated that certain thiazole-based compounds exhibited antibacterial activity comparable to standard antibiotics like norfloxacin .

2. Anticancer Properties

Compounds with similar structural motifs have been evaluated for their anticancer potential. For example, derivatives containing the thiazole moiety have shown cytotoxic effects against cancer cell lines such as A-431 and HT29. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl rings significantly influence the anticancer activity .

3. Enzyme Inhibition

Inhibitory effects on specific enzymes have also been observed. Compounds similar to this compound were tested for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment. Some derivatives showed IC50 values indicating potent inhibitory activity .

Case Study 1: Antimicrobial Evaluation

A series of synthesized thiazole derivatives were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. The study reported that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity. The minimum inhibitory concentrations (MICs) were determined using the broth dilution method, revealing that some derivatives had MIC values lower than those of standard antibiotics .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxicity of various derivatives against cancer cell lines. One compound demonstrated an IC50 value significantly lower than doxorubicin, indicating superior efficacy. Molecular docking studies suggested that the compound binds effectively to the Bcl-2 protein, inhibiting its anti-apoptotic function and promoting cancer cell death .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.